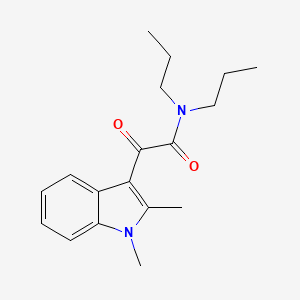2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide
CAS No.: 862813-79-4
Cat. No.: VC7441988
Molecular Formula: C18H24N2O2
Molecular Weight: 300.402
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 862813-79-4 |
|---|---|
| Molecular Formula | C18H24N2O2 |
| Molecular Weight | 300.402 |
| IUPAC Name | 2-(1,2-dimethylindol-3-yl)-2-oxo-N,N-dipropylacetamide |
| Standard InChI | InChI=1S/C18H24N2O2/c1-5-11-20(12-6-2)18(22)17(21)16-13(3)19(4)15-10-8-7-9-14(15)16/h7-10H,5-6,11-12H2,1-4H3 |
| Standard InChI Key | ASFCIPRPLKYRJZ-UHFFFAOYSA-N |
| SMILES | CCCN(CCC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide describes a molecule comprising:
-
A 1,2-dimethylindole core (a bicyclic aromatic system with methyl groups at positions 1 and 2).
-
A 2-oxoacetamide side chain at position 3 of the indole, modified with N,N-dipropyl substituents.
The molecular formula is C₁₈H₂₅N₃O₂, derived from the summation of atomic constituents:
-
Indole core (C₉H₈N) + 2 methyl groups (2 × CH₃).
-
Acetamide backbone (C₂H₃NO) + 2 propyl groups (2 × C₃H₇).
This aligns with structural analogs such as 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-propylacetamide (C₁₅H₁₈N₂O₂) and N,N-dipropylacetamide derivatives (C₁₆H₂₂N₂O) , adjusted for substituent differences.
Structural Depiction
The compound’s architecture features:
-
Indole system: A fused benzene-pyrrole ring with methyl groups at positions 1 and 2.
-
Acetamide side chain: A ketone (2-oxo) and amide group bonded to the indole’s third position, with dipropylamine substituents on the nitrogen.
The 3D conformation likely adopts a planar indole ring with the acetamide side chain oriented perpendicularly to minimize steric hindrance .
Synthetic Methodologies
General Acetamide Synthesis
The synthesis of N,N-dialkylacetamides typically involves:
-
Acylation: Reaction of an amine with acetyl chloride or analogous acylating agents.
-
Alkylation: Introduction of alkyl groups to the amide nitrogen using propyl halides or similar electrophiles.
For example, the synthesis of N,N-dipropylacetamide derivatives employs a one-pot protocol combining acid chlorides with amines under basic conditions .
Indole Functionalization
Introducing the 1,2-dimethylindole moiety requires:
-
Indole alkylation: Methylation at positions 1 and 2 using methyl iodide or dimethyl sulfate.
-
Side-chain coupling: Attachment of the acetamide group via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
A representative route from the literature involves:
-
Step 1: Synthesis of 1,2-dimethylindole via Fischer indole synthesis.
-
Step 2: Acylation at position 3 using chloroacetyl chloride.
-
Step 3: Aminolysis with dipropylamine to yield the target compound .
Physicochemical Properties
Calculated Properties
Stability and Solubility
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume